molecular formula C12H11N3O B1227351 N-(2-Amino-phenyl)-nicotinamide CAS No. 436089-31-5

N-(2-Amino-phenyl)-nicotinamide

Cat. No.: B1227351
CAS No.: 436089-31-5
M. Wt: 213.23 g/mol
InChI Key: CEZRXCCXPZWXNX-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)nicotinamide: is a chemical compound that belongs to the class of nicotinamides. It is characterized by the presence of an aminophenyl group attached to the nicotinamide moiety.

Mechanism of Action

Target of Action

N-(2-Amino-phenyl)-nicotinamide is a compound that primarily targets Histone Deacetylase (HDAC) and Breakpoint Cluster Abl (Bcr-Abl) . HDAC is an enzyme that plays a crucial role in the regulation of gene expression, while Bcr-Abl is a protein that is often associated with certain types of cancer, including chronic myeloid leukemia .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of HDAC and Bcr-Abl, preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in, such as gene expression and cell proliferation .

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl by this compound affects several biochemical pathways. The compound’s interaction with HDAC leads to an increase in histone acetylation, which can alter gene expression patterns . On the other hand, the inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation and survival .

Pharmacokinetics

It is known that the compound has potent antiproliferative activities against certain cancer cell lines , suggesting that it may have good bioavailability and cellular uptake.

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression patterns and a reduction in cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)nicotinamide typically involves the reaction of 2-aminobenzamide with nicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: For industrial-scale production, a more efficient method involves the use of phenyl isocyanate and N-(2-aminophenyl)benzamide. This method is advantageous due to its atom economy, practicality, and the ability to perform the reaction in a one-pot two-step process .

Chemical Reactions Analysis

Types of Reactions: N-(2-aminophenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition, particularly histone deacetylases (HDACs).

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit HDACs and other enzymes involved in cancer progression.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • N-(2-aminophenyl)-2-methylquinoline-4-carboxamide
  • N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide

Comparison: N-(2-aminophenyl)nicotinamide is unique due to its specific structure, which allows it to selectively inhibit certain HDAC isoforms. Compared to similar compounds, it has shown better selectivity and potency in inhibiting HDAC3, making it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

N-(2-aminophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZRXCCXPZWXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360661
Record name N-(2-aminophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436089-31-5
Record name N-(2-aminophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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